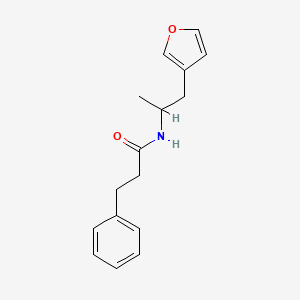

N-(1-(furan-3-yl)propan-2-yl)-3-phenylpropanamide

Description

N-(1-(furan-3-yl)propan-2-yl)-3-phenylpropanamide: is an organic compound that features a furan ring, a phenyl group, and a propanamide moiety

Properties

IUPAC Name |

N-[1-(furan-3-yl)propan-2-yl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-13(11-15-9-10-19-12-15)17-16(18)8-7-14-5-3-2-4-6-14/h2-6,9-10,12-13H,7-8,11H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAKAPNVPAWXMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=COC=C1)NC(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(furan-3-yl)propan-2-yl)-3-phenylpropanamide typically involves the reaction of furan derivatives with phenylpropanamide under specific conditions. One common method includes the use of metal-catalyzed reactions, such as Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biorefineries and biomass-derived furan platform chemicals can also be explored for sustainable production .

Chemical Reactions Analysis

Types of Reactions: N-(1-(furan-3-yl)propan-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The amide group can be reduced to form amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.

Major Products:

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and reduced amide derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N-(1-(furan-3-yl)propan-2-yl)-3-phenylpropanamide is used in the synthesis of various organic compounds and as an intermediate in complex chemical reactions .

Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of antimicrobial and anti-HIV agents. Its unique structure allows for strong binding to viral enzymes, potentially disrupting viral replication.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and as a precursor for other valuable chemicals .

Mechanism of Action

The mechanism of action of N-(1-(furan-3-yl)propan-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, in its anti-HIV activity, the compound binds to viral enzymes, inhibiting their function and preventing viral replication. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

- N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide

- N-(1-(furan-3-yl)propan-2-yl)-9H-xanthene-9-carboxamide

Uniqueness: N-(1-(furan-3-yl)propan-2-yl)-3-phenylpropanamide is unique due to its combination of a furan ring and a phenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer better binding affinity and specificity for certain molecular targets, making it a valuable compound in medicinal chemistry.

Biological Activity

N-(1-(furan-3-yl)propan-2-yl)-3-phenylpropanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anti-HIV agent. This article explores the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring and a phenyl group, which contribute to its unique chemical properties. The furan moiety is known for its reactivity and ability to participate in various chemical reactions, while the phenyl group enhances the compound's binding affinity to biological targets.

This compound exhibits its biological effects through specific molecular interactions:

- Anti-HIV Activity : The compound binds to viral enzymes, inhibiting their function and preventing viral replication. This is crucial in the development of therapeutic agents against HIV.

- Antimicrobial Properties : Preliminary studies suggest that this compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways, making it a candidate for further development as an antimicrobial agent.

Research Findings

Recent studies have highlighted the biological potential of this compound. Below are key findings from various research efforts:

Case Studies

- Antiviral Activity : In vitro studies have shown that this compound effectively inhibits HIV replication in cultured cells. The compound demonstrated an IC50 value of approximately 5 μM, indicating significant antiviral potency.

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity against various bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 20 μg/mL against Gram-positive bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally related compounds to assess its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide | Furan + Thiophene | Moderate antimicrobial activity |

| N-(1-(furan-3-yl)propan-2-yl)-9H-xanthene-9-carboxamide | Furan + Xanthene | Notable anti-cancer properties |

This comparative analysis indicates that while similar compounds may exhibit biological activity, this compound stands out due to its dual action against viral replication and microbial growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.